molecular formula C30H28BNO2 B8146713 3-[9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-9-yl]pyridine

3-[9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-9-yl]pyridine

Cat. No.: B8146713
M. Wt: 445.4 g/mol
InChI Key: WEFTXMZVRVHITN-UHFFFAOYSA-N
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Description

3-[9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-9-yl]pyridine is a complex organic compound that features a boronic ester group, a fluorenyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-9-yl]pyridine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

  • Starting Materials

    • 9-Phenyl-9H-fluorene
    • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
    • Pyridine derivative with a suitable leaving group (e.g., bromide or iodide)
  • Reaction Conditions

      Catalyst: Palladium(0) or Palladium(II) complexes

      Base: Potassium carbonate or sodium carbonate

      Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

      Temperature: Typically between 80-100°C

      Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenyl group, leading to the formation of fluorenone derivatives.

    Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.

    Substitution: The boronic ester group can participate in various substitution reactions, including the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like THF or DMF.

Major Products

    Oxidation: Fluorenone derivatives

    Reduction: Piperidine derivatives

    Substitution: Various biaryl compounds depending on the coupling partner

Scientific Research Applications

3-[9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-9-yl]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of new materials and ligands for catalysis.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of molecules that can interact with specific biological targets.

    Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 3-[9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-9-yl]pyridine depends on its application. In the context of catalysis, the boronic ester group can facilitate the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction. The fluorenyl group can enhance the compound’s stability and electronic properties, making it suitable for use in electronic materials.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane derivatives
  • Phenylboronic acid pinacol ester

Uniqueness

3-[9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-9-yl]pyridine is unique due to the combination of its boronic ester group, fluorenyl group, and pyridine ring. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in materials science and pharmaceuticals.

Properties

IUPAC Name

3-[9-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-9-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28BNO2/c1-28(2)29(3,4)34-31(33-28)23-16-17-27-25(19-23)24-14-8-9-15-26(24)30(27,21-11-6-5-7-12-21)22-13-10-18-32-20-22/h5-20H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFTXMZVRVHITN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(C4=CC=CC=C43)(C5=CC=CC=C5)C6=CN=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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